L-Valyl-L-leucyl-L-alanyl-L-leucine

LAT1/SLC7A5 transporter amino acid uptake inhibition cancer cell amino acid transport

L-Valyl-L-leucyl-L-alanyl-L-leucine (CAS 798540-85-9) is a synthetic linear tetrapeptide with the sequence Val-Leu-Ala-Leu, consisting of four L-configured amino acids linked by peptide bonds. Its molecular formula is C₂₀H₃₈N₄O₅ and its molecular weight is 414.5 g/mol.

Molecular Formula C20H38N4O5
Molecular Weight 414.5 g/mol
CAS No. 798540-85-9
Cat. No. B12537660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-leucyl-L-alanyl-L-leucine
CAS798540-85-9
Molecular FormulaC20H38N4O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C20H38N4O5/c1-10(2)8-14(23-19(27)16(21)12(5)6)18(26)22-13(7)17(25)24-15(20(28)29)9-11(3)4/h10-16H,8-9,21H2,1-7H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)/t13-,14-,15-,16-/m0/s1
InChIKeyWTFFUFVTEBOXNZ-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valyl-L-leucyl-L-alanyl-L-leucine (CAS 798540-85-9): Chemical Identity, Supplier Landscape, and Procurement Context for the Tetrapeptide Val-Leu-Ala-Leu


L-Valyl-L-leucyl-L-alanyl-L-leucine (CAS 798540-85-9) is a synthetic linear tetrapeptide with the sequence Val-Leu-Ala-Leu, consisting of four L-configured amino acids linked by peptide bonds. Its molecular formula is C₂₀H₃₈N₄O₅ and its molecular weight is 414.5 g/mol . The IUPAC systematic name is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid . All four chiral centers adopt the S (L-) configuration, ensuring compatibility with eukaryotic biological systems . The compound is listed in several chemical supplier catalogs for research-use-only purposes , is typically synthesized via solid-phase peptide synthesis (SPPS) employing Fmoc-chemistry with HBTU or DIC coupling reagents and TFA-mediated cleavage , and is available as a white to off-white solid with reported purity specifications (≥95% to ≥98% depending on the vendor).

Exact tetrapeptide sequence Val-Leu-Ala-Leu with defined L-configuration at all four residues; essential for sequence-dependent biological studies.
Solid-phase synthesis compatibility Produced via standard Fmoc-SPPS, supporting custom modifications and reproducible quality control.
Research-use format Available as white to off-white solid; suited for analytical and biochemical assay development.

Why Generic Substitution of Val-Leu-Ala-Leu (CAS 798540-85-9) with Alternative Tetrapeptides Carries Reproducibility Risk in Bioassays and Biochemical Studies


Tetrapeptides, despite sharing the same number of amino acid residues, cannot be treated as functionally interchangeable building blocks. Even conservative single-residue substitutions can profoundly alter three key properties: (1) proteolytic stability—the N-terminal Val in Val-Leu-Ala-Leu provides β-branching that sterically hinders aminopeptidase access, a feature absent in tetrapeptides with N-terminal Gly or Ala ; (2) hydrophobic packing and aggregation propensity—the alternating Val→Leu→Ala→Leu pattern creates amphipathic character distinct from all-Ala or all-Leu sequences, affecting solubility, chromatographic behavior, and non-specific binding in assays [1]; and (3) biological recognition—leucine residues at positions 2 and 4 are critical for interactions with leucine-sensing proteins such as Sestrin1/2 and leucyl-tRNA synthetase (LRS), meaning that substitution of either leucine can abolish specific biological readouts . These sequence-dependent properties mean that procurement decisions based solely on peptide length or generic hydrophobicity, without verifying the exact Val-Leu-Ala-Leu sequence, introduce scientifically consequential variability into experimental results. The quantitative evidence below, where available, examines whether these principles translate into measurable differentiation for this specific tetrapeptide.

N-terminal aminopeptidase resistanceVal provides β-branching that sterically hinders exopeptidase access; Gly- or Ala-terminated tetrapeptides may degrade faster, altering assay kinetics.
Leucine-sensing protein engagementLeu residues at positions 2 and 4 are critical for interactions with Sestrin1/2 and LRS; substitution can abolish specific mTORC1-related readouts.
Hydrophobic pattern mismatchAlternating Val-Leu-Ala-Leu amphipathic profile differs from all-Ala or all-Leu analogs; solubility, aggregation, and non-specific binding may shift.

Quantitative Differentiation Evidence for L-Valyl-L-leucyl-L-alanyl-L-leucine (Val-Leu-Ala-Leu, CAS 798540-85-9): Available Data and Critical Gaps


LAT1-Mediated Leucine Uptake Inhibition in MCF7 Cells: Val-Leu-Ala-Leu Versus Known Small-Molecule LAT1 Inhibitors

BindingDB records an IC50 of 112,000 nM (112 µM) for L-Valyl-L-leucyl-L-alanyl-L-leucine in a competitive inhibition assay of [14C]-L-leucine uptake at LAT1 in human MCF7 breast cancer cells, with a 5-minute preincubation period [1]. However, cross-referencing with ChEMBL reveals that the associated ChEMBL ID (CHEMBL2074957) resolves to 2-aminonorbornane-2-carboxylic acid (C₈H₁₃NO₂, MW 155.20), not the tetrapeptide [2]. This discrepancy indicates a likely database mapping error in BindingDB. Even assuming the IC50 value correctly belongs to the tetrapeptide, no other tetrapeptide was tested under identical conditions in the same dataset, precluding a direct head-to-head comparison. For context, known small-molecule LAT1 inhibitors achieve the following IC50 values in comparable [14C]-L-leucine uptake assays: JPH203 (nanvuranlat): 0.06 µM (HT-29 cells) ; BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): 73–79 µM (KB, Saos2, C6 cells) ; KMH-233: 18 µM . These comparisons are cross-study and involve different cell lines, different inhibitor chemotypes (non-peptidic small molecules vs. tetrapeptide), and different assay protocols; they cannot support claims of superiority, inferiority, or equivalence for procurement decision-making.

LAT1 uptake inhibition
Data to verify
Val-Leu-Ala-Leu IC50 112 µM (MCF7)
JPH203 IC50 0.06 µM; BCH IC50 73–79 µM; KMH-233 IC50 18 µM (cross-study)
Supports weak LAT1 ligand screening; not a potent inhibitor context.
Database mapping inconsistency (ChEMBL resolves to small molecule); require independent validation.
LAT1/SLC7A5 transporter amino acid uptake inhibition cancer cell amino acid transport

Molecular Weight and Hydrophobicity Differentiation of Val-Leu-Ala-Leu (MW 414.5) Versus the Minimal Tetrapeptide Analog Ala-Leu-Ala-Leu (MW 386.5)

L-Valyl-L-leucyl-L-alanyl-L-leucine has a calculated molecular weight of 414.5 g/mol (C₂₀H₃₈N₄O₅) . Its closest commercially available structural analog is Ala-Leu-Ala-Leu (CAS 84676-48-2), which replaces the N-terminal Val with Ala, yielding a molecular weight of 386.5 g/mol (C₁₈H₃₄N₄O₅) . The difference of 28 Da (one additional –CH(CH₃)₂ group vs. –CH₃) translates to: (a) a 7.2% mass difference, providing distinct MS1 precursor ion separation in mass spectrometry applications; (b) increased hydrophobicity—the Val→Ala substitution removes the isopropyl side chain, reducing the peptide's HPLC retention time by an estimated 2–4 minutes under standard C18 reverse-phase gradient conditions (class-level inference based on amino acid hydrophobicity indices; no co-injection experiment was located) [1]; and (c) altered N-terminal steric bulk, with Val providing greater resistance to leucine aminopeptidase cleavage than the Ala-terminated analog . These differences are calculated or inferred from amino acid properties and have not been confirmed by a direct co-chromatography or stability-time-course experiment comparing the two tetrapeptides side by side.

MW differentiation
Class-level inference
ΔMW = +28 Da (7.2%) vs Ala-Leu-Ala-Leu
Distinct MS1 precursor; predicted HPLC retention shift supports peak separation.
Inferred from amino acid hydrophobicity; no co-injection experiment.
peptide physicochemical properties molecular weight comparison HPLC retention prediction

Sequence-Encoded Proteolytic Stability: Predicted Resistance Profile of Val-Leu-Ala-Leu Versus Gly-Leu-Val-Ala and General Tetrapeptide Stability Classes

The N-terminal residue of a linear peptide is a primary determinant of its susceptibility to aminopeptidase-mediated degradation. In Val-Leu-Ala-Leu, the N-terminal valine provides β-branching at the Cβ position (two methyl groups attached to the β-carbon), which sterically obstructs the S1 subsite of leucine aminopeptidase and related exopeptidases . This contrasts with tetrapeptides bearing N-terminal glycine (no side chain, minimal steric hindrance) or alanine (methyl group only), which are cleaved more rapidly . A comparative framework table from peptide stability literature categorizes Val-Leu-Ala-Leu as having 'High' proteolytic resistance, whereas Gly-Leu-Val-Ala is classified as 'Low-Moderate' . However, the referenced table does not provide quantitative half-life data (e.g., t½ in minutes in specific biological matrices), nor does it specify the enzyme concentration or assay conditions under which these categorical classifications were assigned. No study was identified that directly measured and compared the degradation kinetics of Val-Leu-Ala-Leu against a named comparator tetrapeptide in plasma, serum, tissue homogenate, or purified enzyme assay.

Aminopeptidase resistance
Class-level inference
Predicted “High” resistance (N-terminal Val β-branching)
Theoretical stability advantage vs Gly-/Ala-terminated sequences.
No quantitative half-life or degradation kinetics data available.
peptide proteolytic stability aminopeptidase resistance tetrapeptide degradation half-life

Leucine Content and Predicted mTORC1 Signaling Potential: Val-Leu-Ala-Leu (2 Leu Residues) Versus Val-Ala-Leu Tripeptide and Free L-Leucine

Val-Leu-Ala-Leu contains two leucine residues (positions 2 and 4), which theoretically enable engagement with the two canonical leucine-sensing arms of the mTORC1 pathway: Sestrin1/2 (direct leucine binding relieves GATOR2 inhibition) and leucyl-tRNA synthetase (LRS; acts as a GTPase-activating protein for RagD) . L-leucine alone activates mTORC1 in HeLa S3 cells via LAT1-dependent uptake followed by intracellular sensing; structure-activity relationship studies show that the free α-amino and α-carboxyl groups are critical for transport but not necessarily for intracellular sensing [1]. However, no published study has directly compared the mTORC1 activation potency (e.g., EC50 for S6K1 phosphorylation) of Val-Leu-Ala-Leu against free L-leucine, a leucine-containing dipeptide, or another leucine-rich tetrapeptide in any cell type. The structural basis for differential mTORC1 activation by leucine-containing peptides of varying lengths remains untested for this specific sequence. Consequently, any claim that Val-Leu-Ala-Leu offers superior or distinct mTORC1 activation compared to L-leucine or related peptides is unsupported by direct evidence.

mTORC1 signaling potential
Class-level inference
Dual Leu residues; untested activation profile
Hypothetical Sestrin/LRS engagement; unsupported by comparative EC50 data.
No mTORC1 activation study with Val-Leu-Ala-Leu identified.
mTORC1 signaling leucine sensing Sestrin1/2 binding

Scientifically Justified Application Scenarios for L-Valyl-L-leucyl-L-alanyl-L-leucine (CAS 798540-85-9) Based on Available Evidence and Explicitly Stated Limitations


Peptide Analytical Chemistry: Use as a Defined-Composition Tetrapeptide Standard for HPLC and Mass Spectrometry Method Development

Val-Leu-Ala-Leu, with its well-defined molecular weight of 414.5 Da and predictable hydrophobic character (four aliphatic side chains, no aromatic residues, no polar or charged groups), serves as a suitable retention-time and mass-calibration standard for reverse-phase HPLC and electrospray ionization mass spectrometry methods targeting small hydrophobic peptides [1]. Its distinct mass differentiates it from the shorter tripeptide Val-Leu-Ala (MW 301.4) and the lighter tetrapeptide analog Ala-Leu-Ala-Leu (MW 386.5), minimizing the risk of isobaric interference in complex peptide digests [2]. However, purity specifications vary by vendor (≥95% to ≥98%) and should be verified by the end user through certificate-of-analysis review, particularly for quantitative MS applications where impurities above 1% require identification.

Peptide Stability Research: Model Substrate for Studying Aminopeptidase Sequence-Specificity with a β-Branched N-Terminus

The N-terminal valine of Val-Leu-Ala-Leu provides a sterically hindered cleavage site for aminopeptidases, enabling its use as a model substrate in studies comparing the substrate preferences of exopeptidases (e.g., leucine aminopeptidase, aminopeptidase M, pyroglutamate aminopeptidase) toward β-branched versus unbranched N-terminal residues [1]. Researchers can exploit this compound alongside N-terminal Ala- or Gly-terminated tetrapeptides to probe the S1 subsite specificity of newly characterized aminopeptidases. Critically, no commercially available kit or standardized assay uses this specific tetrapeptide as a substrate; each experimental protocol must be developed and validated de novo [1].

Amino Acid Transport Research: Investigational Probe for LAT1 (SLC7A5) Substrate Selectivity Screening in Competitive Uptake Assays

One BindingDB record attributes a LAT1 competitive inhibition IC50 of 112 µM to this tetrapeptide in MCF7 cells [1]. If independently validated, this positions Val-Leu-Ala-Leu as a weak peptide-based LAT1 ligand—potentially useful as a tool compound for studying the size and sequence tolerance of the LAT1 substrate-binding pocket relative to smaller amino acids and dipeptides. However, the database-mapping inconsistency with ChEMBL (CHEMBL2074957 resolves to a non-peptidic small molecule) [2] means that any experiment relying on this IC50 value must first confirm the compound's LAT1 interaction independently (e.g., via [14C]-L-leucine cis-inhibition in LAT1-overexpressing vs. control cells). This application scenario is conditional on experimental validation of the LAT1 binding data.

Custom Peptide Synthesis Quality Control: Benchmark Compound for Evaluating SPPS Efficiency on Hydrophobic Tetrapeptide Sequences During Vendor Qualification

The Val-Leu-Ala-Leu sequence contains three consecutive hydrophobic residues (Val-Leu-Ala) followed by a C-terminal Leu, making it a representative 'difficult sequence' for solid-phase peptide synthesis due to the risk of on-resin aggregation and incomplete coupling [1][2]. Procurement teams qualifying a new peptide synthesis vendor can request Val-Leu-Ala-Leu as a benchmark test synthesis, evaluating the vendor's crude purity (HPLC % area at 214 nm), final purified yield, and impurity profile as indicators of their capability to handle moderately hydrophobic short peptides. Comparison of delivered purity and yield against the vendor's claimed specifications provides a procurement-relevant, product-specific quality metric that does not depend on the compound's biological activity [2].

Application
Selection Property
Validation Focus
Peptide analytical standard
Defined MW & hydrophobic character
HPLC retention & MS calibration verification
Aminopeptidase substrate model
β-branched N-terminal Val
Enzyme kinetics & substrate specificity profiling
LAT1 ligand probe (conditional)
Reported weak LAT1 interaction
Independent LAT1 binding validation
SPPS benchmark synthesis
Hydrophobic tetrapeptide sequence
Crude purity & yield as vendor capability metric
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